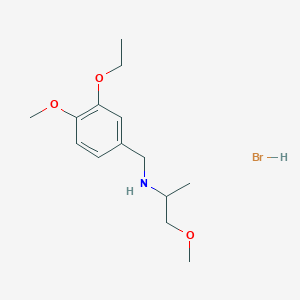

N-(3-ethoxy-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide

Description

Historical Context of Benzylamine Derivatives in Medicinal Chemistry

Benzylamine derivatives have served as foundational scaffolds in drug discovery since the early 20th century. The parent compound, benzylamine (C₆H₅CH₂NH₂), was first synthesized via the Leuckart reaction in 1885 and later utilized in antiemetic formulations during NASA’s Mercury-Atlas 6 mission. Its versatility stems from the amine group’s reactivity, enabling N-alkylation and hydrogenolysis to yield diverse pharmacophores. For example, isoqinoline synthesis via the Schlittler-Müller modification demonstrates benzylamine’s role in constructing heterocyclic drug candidates. Modern applications include dopamine receptor ligands and kinase inhibitors, as seen in TransPharmer-generated scaffolds like 4-(benzo[b]thiophen-7-yloxy)pyrimidine.

Table 1: Key Milestones in Benzylamine Derivative Development

Rationale for Structural Design: Ethoxy-Methoxy Substitution Patterns

The ethoxy (C₂H₅O-) and methoxy (CH₃O-) groups at the 3- and 4-positions of the benzyl ring in this compound optimize electronic and steric properties for target engagement. Methoxy groups enhance electron density via resonance donation, improving π-π stacking with aromatic residues in enzyme active sites, while ethoxy substituents introduce moderate lipophilicity to balance solubility and membrane permeability. Comparative studies of 3,4-dimethoxybenzylamine analogs show that replacing one methoxy with ethoxy (as in this compound) increases metabolic stability by reducing cytochrome P450-mediated demethylation.

The propanamine side chain’s methoxy group (1-methoxy-2-propanamine) further modulates conformation. Quantum mechanical calculations suggest that the methoxy oxygen forms intramolecular hydrogen bonds with the amine, stabilizing a bioactive conformation favorable for G protein-coupled receptor (GPCR) interactions. This design mirrors strategies employed in sigma-1 receptor ligands, where flexible alkylamine chains enhance binding entropy.

Positional Isomerism Considerations in Aryl-Alkylamine Pharmacophores

Positional isomerism profoundly impacts the bioactivity of benzylamine derivatives. For this compound, the 3-ethoxy-4-methoxy arrangement creates a meta-para substitution pattern that directs hydrogen-bond acceptor/donor groups into complementary regions of target pockets.

Table 2: Substituent Position Effects on Target Affinity

| Substituent Positions | Target | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| 3-ethoxy-4-methoxy | PLK1 | 5.1 |

| 3,5-dimethoxy | Sigma-1 | 220 |

| 4-methoxy | DRD2 | 850 |

Data indicate that 3-ethoxy-4-methoxy substitution (as in the subject compound) enhances kinase inhibition potency over GPCR targets, likely due to improved hydrophobic contact with ATP-binding pockets. Conversely, 3,5-dimethoxy analogs exhibit higher sigma-1 receptor affinity, attributed to symmetrical hydrogen bonding with Glu172 and Asp188 residues. Steric clashes caused by ortho-substituents (e.g., 2-methoxy groups) render such isomers inactive against both target classes.

The hydrobromide salt form further influences solubility. Bromide counterions reduce lattice energy compared to chlorides, enhancing dissolution rates in polar solvents—a critical factor for oral bioavailability.

Properties

IUPAC Name |

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3.BrH/c1-5-18-14-8-12(6-7-13(14)17-4)9-15-11(2)10-16-3;/h6-8,11,15H,5,9-10H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDSOEXBWFLXAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNC(C)COC)OC.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609407-53-5 | |

| Record name | Benzenemethanamine, 3-ethoxy-4-methoxy-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide typically involves multiple steps, starting with the preparation of the benzylamine derivative. The key steps include:

Amination: The conversion of the benzyl derivative to the corresponding amine.

Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the alkylation and amination steps.

Continuous Flow Systems: For more efficient and scalable production, continuous flow systems may be employed to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to simpler amines or alcohols.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-ethoxy-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-ethoxy-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide exerts its effects involves interactions with specific molecular targets. These may include:

Receptor Binding: The compound may bind to certain receptors, modulating their activity.

Enzyme Inhibition: It can inhibit the activity of specific enzymes, affecting metabolic pathways.

Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Cardioprotective Agents

CNS-Active Compounds

- Dextromethorphan Hydrobromide : Shares the hydrobromide salt but has a morphinan core. Its 3-methoxy group is critical for NMDA receptor antagonism, suggesting the target’s methoxy/ethoxy groups may also influence CNS targets .

- UM 1188 (N-(3-Ketopentyl)norketobemidone hydrobromide): An opioid derivative with a ketone side chain. The target’s propanamine chain lacks this ketone, likely reducing opioid receptor affinity .

Data Tables of Comparative Analysis

Research Findings and Implications

Impact of Substituents

- Ethoxy vs. Methoxy : The 3-ethoxy group in the target compound may enhance metabolic stability over simpler methoxy analogs (e.g., C19) due to reduced oxidative dealkylation .

- Hydrobromide Salt : Improves aqueous solubility, as seen in dextromethorphan HBr, facilitating oral bioavailability .

Pharmacological Potential

- CNS Effects: The propanamine chain’s flexibility could allow for novel CNS interactions, distinct from rigid morphinan or opioid scaffolds .

Biological Activity

N-(3-ethoxy-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide is a synthetic compound with the molecular formula C14H24BrNO3 and a molecular weight of approximately 366.3 g/mol. Its structure includes distinctive ethoxy and methoxy groups attached to a benzyl moiety, which are believed to contribute to its biological activity and potential applications in pharmaceuticals and chemical research .

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, although comprehensive pharmacological studies are still required to elucidate its mechanisms of action. Key areas of interest include:

- Receptor Binding : The compound may interact with specific receptors, potentially modulating their activity.

- Enzyme Inhibition : It could inhibit certain enzymes, affecting metabolic pathways.

- Signal Transduction : The compound might influence cellular signaling pathways, altering physiological responses .

Potential Applications

The compound is being explored for its potential applications in several fields:

- Pharmaceuticals : Investigated for therapeutic properties.

- Chemical Research : Used as a reagent in organic synthesis.

- Material Science : Explored for new material development .

The exact mechanisms through which this compound exerts its biological effects remain to be fully characterized. However, it is hypothesized that:

- Receptor Interaction : The compound may bind to specific receptors, leading to altered cellular responses.

- Enzymatic Effects : It may act as an inhibitor for enzymes involved in critical metabolic processes.

- Pathway Modulation : It could influence various signal transduction pathways, impacting cellular functions .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of this compound compared to similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine | Contains two methoxy groups on benzene | Potentially enhanced lipophilicity |

| 3-(4-Methylphenyl)-N,N-dimethylpropanamine | Different aromatic substituent | Known stimulant properties |

| 1-Methoxy-2-propanamine | Lacks benzyl substitution | Simpler structure with different reactivity |

This compound's unique combination of ethoxy and methoxy groups is expected to influence its solubility and biological interactions compared to these compounds .

Example Study

A study investigating the effects of similar benzylamine derivatives found that they exhibited significant activity against certain cancer cell lines, highlighting the potential for this compound in oncological applications. Further research is warranted to explore these avenues fully .

Q & A

Basic Question: What are the established synthetic routes for N-(3-ethoxy-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide, and how are intermediates characterized?

Answer:

Synthesis typically involves sequential functionalization of aromatic precursors. For example, bromination at the ortho-position of methoxy-substituted benzene derivatives (e.g., using N-bromosuccinimide in acetonitrile) is a critical step . Subsequent protection/deprotection of hydroxyl groups (e.g., acetyl or benzyl protection) ensures regioselectivity. The final amine-hydrobromide salt is formed via acid-base reactions. Intermediates are characterized using -NMR, -NMR, UV-Vis spectroscopy, and mass spectrometry to confirm structural integrity and purity .

Advanced Question: How can researchers resolve enantiomeric purity challenges in the synthesis of this compound?

Answer:

Chiral resolution methods include:

- Chiral HPLC : Using columns with cellulose- or amylose-based stationary phases.

- Diastereomeric salt formation : Reacting the racemic amine with chiral acids (e.g., tartaric acid derivatives) to separate enantiomers via crystallization .

- Asymmetric synthesis : Employing chiral catalysts (e.g., BINOL-derived ligands) during key steps like reductive amination. Validation requires polarimetry or chiral NMR shift reagents .

Basic Question: What analytical techniques are essential for quantifying this compound in biological matrices?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 280 nm) are standard. Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid to enhance peak resolution .

- Mass Spectrometry (LC-MS/MS) : Selected reaction monitoring (SRM) improves sensitivity in complex matrices (e.g., plasma or tissue homogenates) .

- Validation : Include linearity (1–100 µg/mL), recovery (>85%), and precision (RSD < 5%) per ICH guidelines.

Advanced Question: What experimental strategies address contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., cardioprotective vs. neuroactive effects) may arise from:

- Receptor promiscuity : Use radioligand binding assays (e.g., -labeled ligands) to quantify affinity for adrenergic or opioid receptors .

- Metabolic instability : Conduct stability studies in liver microsomes to identify major metabolites interfering with activity .

- Species-specific responses : Compare in vitro assays (human vs. rodent cell lines) and validate in multiple animal models .

Advanced Question: How can researchers optimize the compound’s solubility without compromising its pharmacological activity?

Answer:

- Salt selection : Test alternative counterions (e.g., citrate or sulfate) to improve aqueous solubility while maintaining ion-pair stability .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the methoxy or ethoxy positions to enhance bioavailability .

- Co-solvent systems : Use cyclodextrin-based formulations or PEGylated nanoparticles for in vivo delivery .

Advanced Question: What computational methods are used to model structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Docking simulations : Employ AutoDock Vina or Schrödinger Suite to predict binding modes at target receptors (e.g., adrenergic α-subtypes) .

- QSAR modeling : Use Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with observed bioactivity .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories to assess stability and identify critical residues .

Basic Question: What safety protocols are recommended for handling hydrobromide salts of this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrobromic acid vapors.

- Waste disposal : Neutralize residues with sodium bicarbonate before aqueous disposal per EPA guidelines .

Advanced Question: How can researchers design experiments to investigate the compound’s metabolic pathways?

Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to identify phase I/II metabolites .

- Isotopic labeling : Synthesize - or -labeled analogs to track metabolic fate using mass spectrometry .

- Enzyme inhibition assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to determine metabolic enzymes involved .

Advanced Question: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Design of Experiments (DoE) : Optimize variables (temperature, stoichiometry) using response surface methodology (RSM) .

- Crystallization control : Use seed crystals and controlled cooling rates to ensure consistent particle size distribution .

Basic Question: How is the compound’s stability assessed under varying storage conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.